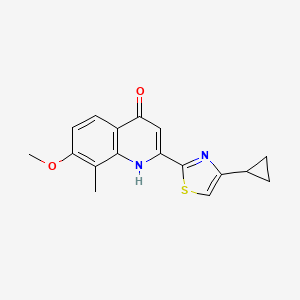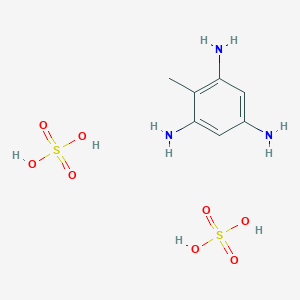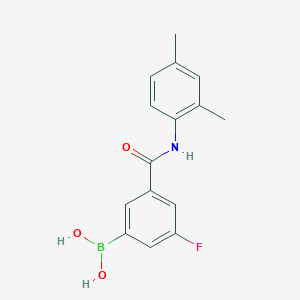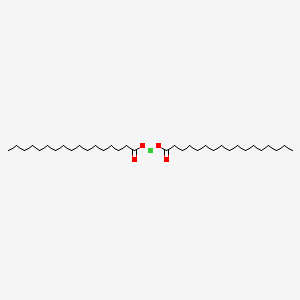
Barium heptadecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Barium heptadecanoate is a chemical compound with the formula C34H66BaO4. It is a barium salt of heptadecanoic acid, also known as margaric acid. This compound is part of the class of barium carboxylates, which are known for their applications in various fields, including industrial and scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Barium heptadecanoate can be synthesized through a reaction between heptadecanoic acid and barium hydroxide. The reaction typically involves dissolving heptadecanoic acid in an organic solvent such as ethanol, followed by the addition of barium hydroxide. The mixture is then heated under reflux conditions to facilitate the reaction, resulting in the formation of this compound and water as a byproduct.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous process where heptadecanoic acid and barium hydroxide are fed into a reactor. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product. The resulting this compound is then purified through filtration and recrystallization processes.
Analyse Chemischer Reaktionen
Types of Reactions
Barium heptadecanoate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form barium carbonate and other oxidation products.
Substitution: It can participate in substitution reactions where the heptadecanoate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Substitution: Reagents like halogens or other nucleophiles can be used in the presence of catalysts to facilitate substitution reactions.
Major Products Formed
Oxidation: Barium carbonate and heptadecanoic acid derivatives.
Substitution: Various substituted barium carboxylates depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Barium heptadecanoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other barium compounds and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential use in medical imaging and as a contrast agent.
Industry: It is used in the production of lubricants, coatings, and as a stabilizer in plastics.
Wirkmechanismus
The mechanism of action of barium heptadecanoate involves its interaction with molecular targets such as enzymes and receptors. The barium ion can bind to specific sites on these targets, altering their activity and function. The heptadecanoate group can also interact with lipid membranes, affecting their structure and properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Barium stearate (C36H70BaO4): Similar to barium heptadecanoate but with a longer carbon chain.
Barium palmitate (C32H62BaO4): Similar structure but with a shorter carbon chain.
Barium oleate (C36H66BaO4): Contains an unsaturated carbon chain.
Uniqueness
This compound is unique due to its specific carbon chain length, which imparts distinct physical and chemical properties. Its intermediate chain length makes it suitable for applications where longer or shorter chain barium carboxylates may not be effective.
Eigenschaften
CAS-Nummer |
2636-18-2 |
|---|---|
Molekularformel |
C34H66BaO4 |
Molekulargewicht |
676.2 g/mol |
IUPAC-Name |
barium(2+);heptadecanoate |
InChI |
InChI=1S/2C17H34O2.Ba/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19;/h2*2-16H2,1H3,(H,18,19);/q;;+2/p-2 |
InChI-Schlüssel |
SKNHKEHTGOJLQL-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCC(=O)[O-].[Ba+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{1-[(4-Chlorophenyl)sulfonyl]prolyl}piperidine-4-carboxamide](/img/structure/B12640953.png)

![9-[(1H-Indol-3-yl)methylidene]naphtho[2,3-b]thiophen-4(9H)-one](/img/structure/B12640961.png)

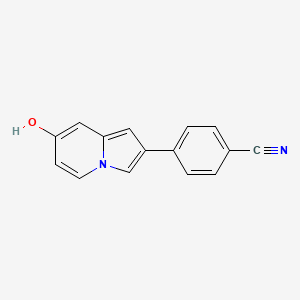


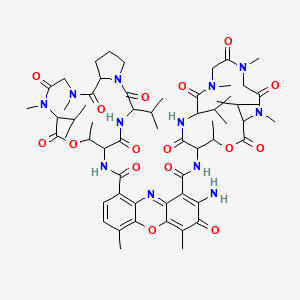
![2-[[1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(3,7-dimethylocta-2,6-dienylsulfanyl)-4-oxopyrimidin-5-yl]methylamino]acetic acid](/img/structure/B12640996.png)

